3-Bromo-5-(2,4-dichlorophenyl)pyridine
CAS No.: 675590-24-6
Cat. No.: VC3307842
Molecular Formula: C11H6BrCl2N
Molecular Weight: 302.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 675590-24-6 |
---|---|
Molecular Formula | C11H6BrCl2N |
Molecular Weight | 302.98 g/mol |
IUPAC Name | 3-bromo-5-(2,4-dichlorophenyl)pyridine |
Standard InChI | InChI=1S/C11H6BrCl2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H |
Standard InChI Key | VLYYTTHCHGJYNH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)Br |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Bromo-5-(2,4-dichlorophenyl)pyridine features a pyridine ring substituted at the 3-position with bromine and at the 5-position with a 2,4-dichlorophenyl group. The planar aromatic system of pyridine facilitates π-π interactions, while the electron-withdrawing halogens (Br, Cl) enhance electrophilic substitution reactivity. The compound’s IUPAC name is 3-bromo-5-(2,4-dichlorophenyl)pyridine, and its SMILES notation is C1=CC(=C(C=C1Cl)Cl)C2=CN=C(C=C2)Br .
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 302.98 | |
Density | Not reported | – |
Melting/Boiling Points | Not reported | – |
LogP (Partition Coefficient) | Estimated >3 (hydrophobic) | – |
The absence of reported melting/boiling points suggests challenges in purification or limited commercial characterization . Spectroscopic data from analogous bromopyridines, such as NMR chemical shifts between δ 7.1–8.8 ppm for aromatic protons , can aid in identification.
Synthesis and Manufacturing
Purification and Characterization
Crude products are typically purified via silica gel chromatography with gradients of petroleum ether and ethyl acetate (e.g., 100:5 to 100:10) . High-resolution mass spectrometry (HRMS) and NMR are critical for confirming structure . For example, NMR at δ -72.97 ppm was used to characterize triflate intermediates in related syntheses .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
Recommended precautions include:
-
P261: Avoid breathing dust/fume/gas.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .
Personal protective equipment (PPE) such as gloves and goggles are mandatory during handling.
Applications in Research
Pharmaceutical Intermediates
Brominated pyridines are pivotal in constructing kinase inhibitors and antiviral agents. The bromine atom in 3-bromo-5-(2,4-dichlorophenyl)pyridine serves as a handle for cross-coupling reactions to append pharmacophores. For instance, Suzuki couplings could generate biaryl systems common in drug candidates .
Material Science
Supplier | Packaging | Price (USD) | Purity | Citation |
---|---|---|---|---|
American Custom Chemicals | 5 mg | $505.96 | 95.00% | |
Crysdot | 1 g | $535 | 95+% | |
Alichem | 1 g | $436 | Not specified |
Pricing reflects the compound’s specialized synthesis and low production scale.
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